molecular formula C7H10N2O2 B11974336 1,6-Dihydro-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidine

1,6-Dihydro-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidine

Cat. No.: B11974336
M. Wt: 154.17 g/mol
InChI Key: OFMQXFQJWNNCQG-UHFFFAOYSA-N
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Description

5-(2-Hydroxyethyl)-6-methyl-4-pyrimidinol is a heterocyclic organic compound with a pyrimidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-hydroxyethyl)-6-methyl-4-pyrimidinol can be achieved through several methods. One common approach involves the reaction of 2-hydroxyethylamine with 6-methyl-4-pyrimidinone under controlled conditions. The reaction typically requires a catalyst and is carried out in an organic solvent at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of 5-(2-hydroxyethyl)-6-methyl-4-pyrimidinol may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of high-pressure reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(2-Hydroxyethyl)-6-methyl-4-pyrimidinol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 5-(2-oxoethyl)-6-methyl-4-pyrimidinol, while substitution reactions can produce various halogenated derivatives.

Scientific Research Applications

5-(2-Hydroxyethyl)-6-methyl-4-pyrimidinol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including as an antimicrobial or anticancer agent.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 5-(2-hydroxyethyl)-6-methyl-4-pyrimidinol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s hydroxyl and methyl groups play a crucial role in its binding affinity and activity, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    5-(2-Hydroxyethyl)-4-methylthiazole: Another heterocyclic compound with similar functional groups but a different ring structure.

    2-Hydroxyethyl methacrylate (HEMA): A compound with a hydroxyethyl group, commonly used in polymer chemistry.

Uniqueness

5-(2-Hydroxyethyl)-6-methyl-4-pyrimidinol is unique due to its specific pyrimidine ring structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C7H10N2O2

Molecular Weight

154.17 g/mol

IUPAC Name

5-(2-hydroxyethyl)-4-methyl-1H-pyrimidin-6-one

InChI

InChI=1S/C7H10N2O2/c1-5-6(2-3-10)7(11)9-4-8-5/h4,10H,2-3H2,1H3,(H,8,9,11)

InChI Key

OFMQXFQJWNNCQG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC=N1)CCO

Origin of Product

United States

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